molecular formula C14H23ClN4O B12766410 4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride CAS No. 125575-16-8

4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride

Cat. No.: B12766410
CAS No.: 125575-16-8
M. Wt: 298.81 g/mol
InChI Key: NWAGXCHIRLIHTJ-SJDTYFKWSA-N
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Description

Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamidinium group and a diethylaminoethyl side chain. It is commonly used as a reference standard in pharmaceutical testing and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium typically involves the reaction of 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorure de N-(diethylamino-2 ethyl)carboxamido-4 benzamidinium is unique due to its specific molecular configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

125575-16-8

Molecular Formula

C14H23ClN4O

Molecular Weight

298.81 g/mol

IUPAC Name

4-[(E)-[2-(diethylamino)ethylhydrazinylidene]methyl]benzamide;hydrochloride

InChI

InChI=1S/C14H22N4O.ClH/c1-3-18(4-2)10-9-16-17-11-12-5-7-13(8-6-12)14(15)19;/h5-8,11,16H,3-4,9-10H2,1-2H3,(H2,15,19);1H/b17-11+;

InChI Key

NWAGXCHIRLIHTJ-SJDTYFKWSA-N

Isomeric SMILES

CCN(CC)CCN/N=C/C1=CC=C(C=C1)C(=O)N.Cl

Canonical SMILES

CCN(CC)CCNN=CC1=CC=C(C=C1)C(=O)N.Cl

Origin of Product

United States

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